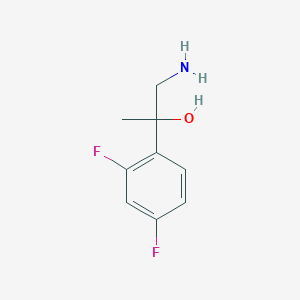

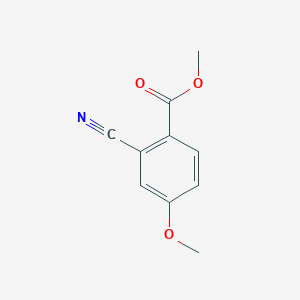

4-(5-Bromopyridin-2-yl)piperazin-2-one

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Bromopyridin-2-yl)piperazin-2-one”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

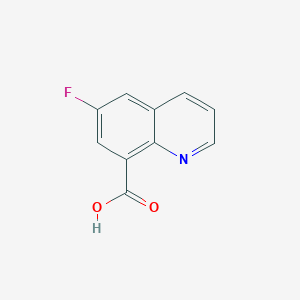

The molecular structure of “4-(5-Bromopyridin-2-yl)piperazin-2-one” can be represented by the InChI code1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .

科学的研究の応用

- Application in Medicinal Chemistry

- Field : Medicinal Chemistry

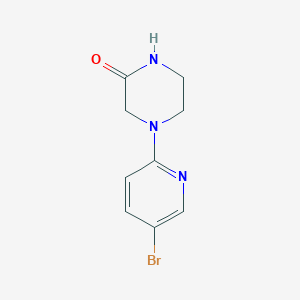

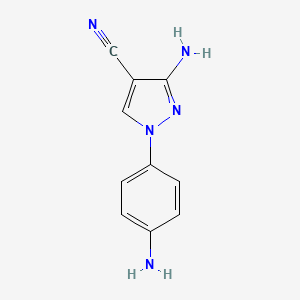

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for its potential in treating type II diabetes mellitus . The compound was tested in vitro against yeast α-glucosidase, an enzyme crucial in treating type II diabetes mellitus .

- Methods : The study involved the synthesis of a series of eighteen novel pyrimidine-based thiourea compounds. The enzyme inhibitory potential of these compounds was investigated against α-glucosidase .

- Results : Some of the compounds delivered better inhibition than the reference compound acarbose . For instance, compound 4i had an IC50 of 22.46 ± 0.65 µM, which was better than the IC50 of acarbose (38.22 ± 0.12 µM) .

-

Application in Chemical Sensing

- Field : Chemical Sensing

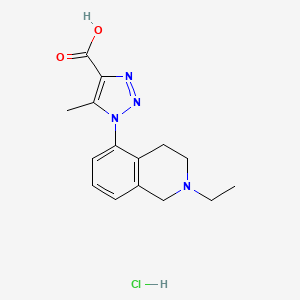

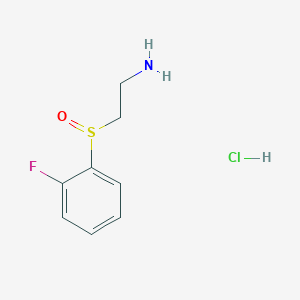

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “BOP ((5-bromopyridin-2-yl)(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone)”, has been used as a chemosensor for detecting S2− ions . The chemosensor could detect S2− through fluorescent quenching and colorimetric change .

- Methods : The detection limit was calculated to be 10.9 µM through fluorescence titration . The reaction mechanism of BOP towards S2− was estimated to be thiolysis of NBD amine, producing the cleavage products, NBD-S− and BP ((5-bromopyridin-2-yl)(piperazin-1-yl)methanone) .

- Results : BOP was able to successfully monitor S2− in zebrafish and water samples . Additionally, test strips coated with BOP were applied to the in-the-field measurements of S2− .

-

Application in PROTAC Development

- Field : Drug Development

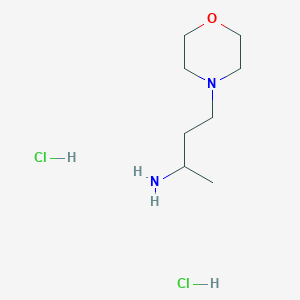

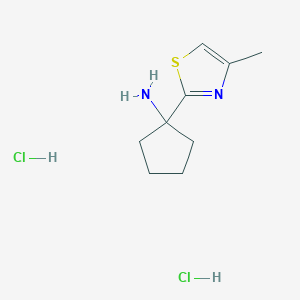

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid”, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

- Methods : In PROTACs, a rigid linker is used to connect a ligand that binds to the target protein and a ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .

- Results : The use of this compound as a rigid linker could potentially improve the efficiency and selectivity of PROTACs .

Safety And Hazards

特性

IUPAC Name |

4-(5-bromopyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWVYYWQDKWARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyridin-2-yl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)

![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)

![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)